Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1R,2R,5S,6R)- (9CI) Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1R,2R,5S,6R)- (9CI)
Brand Name: Vulcanchem
CAS No.: 176199-49-8
VCID: VC0070803
InChI: InChI=1S/C8H11NO4/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11/h3-5H,1-2,9H2,(H,10,11)(H,12,13)/t3-,4-,5-,8-/m1/s1
SMILES: C1CC(C2C1C2C(=O)O)(C(=O)O)N
Molecular Formula: C8H11NO4
Molecular Weight: 185.18 g/mol

Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1R,2R,5S,6R)- (9CI)

CAS No.: 176199-49-8

Main Products

VCID: VC0070803

Molecular Formula: C8H11NO4

Molecular Weight: 185.18 g/mol

Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1R,2R,5S,6R)- (9CI) - 176199-49-8

CAS No. 176199-49-8
Product Name Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1R,2R,5S,6R)- (9CI)
Molecular Formula C8H11NO4
Molecular Weight 185.18 g/mol
IUPAC Name (1R,2R,5S,6R)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Standard InChI InChI=1S/C8H11NO4/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11/h3-5H,1-2,9H2,(H,10,11)(H,12,13)/t3-,4-,5-,8-/m1/s1
Standard InChIKey VTAARTQTOOYTES-AFCXAGJDSA-N
Isomeric SMILES C1C[C@@]([C@@H]2[C@H]1[C@H]2C(=O)O)(C(=O)O)N
SMILES C1CC(C2C1C2C(=O)O)(C(=O)O)N
Canonical SMILES C1CC(C2C1C2C(=O)O)(C(=O)O)N
Synonyms Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1R,2R,5S,6R)- (9CI)
PubChem Compound 10702665
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator